molecular formula C11H7NO3S B6323560 5-(5-Formylthiophen-2-YL)nicotinic acid CAS No. 893740-70-0

5-(5-Formylthiophen-2-YL)nicotinic acid

Cat. No.: B6323560
CAS No.: 893740-70-0
M. Wt: 233.24 g/mol
InChI Key: UPGLUZGDFYXNFF-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-YL)nicotinic acid is an organic compound that features a thiophene ring substituted with a formyl group at the 5-position and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Formylthiophen-2-YL)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromothiophene-2-carbaldehyde and nicotinic acid.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the thiophene derivative with a boronic acid derivative of nicotinic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 5-(5-Carboxythiophen-2-YL)nicotinic acid.

    Reduction: 5-(5-Hydroxymethylthiophen-2-YL)nicotinic acid.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(5-Formylthiophen-2-YL)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-YL)nicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nicotinic acid moiety may interact with nicotinic acid receptors, influencing metabolic pathways and cellular signaling.

Comparison with Similar Compounds

    5-Formyl-2-thiopheneboronic acid: Shares the thiophene ring with a formyl group but differs in the presence of a boronic acid moiety instead of nicotinic acid.

    5-(5-Carboxythiophen-2-YL)nicotinic acid: An oxidized derivative of 5-(5-Formylthiophen-2-YL)nicotinic acid.

    5-(5-Hydroxymethylthiophen-2-YL)nicotinic acid: A reduced derivative of this compound.

Uniqueness: this compound is unique due to its combination of a thiophene ring and nicotinic acid moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-6-9-1-2-10(16-9)7-3-8(11(14)15)5-12-4-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGLUZGDFYXNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CN=C2)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629594
Record name 5-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893740-70-0
Record name 5-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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